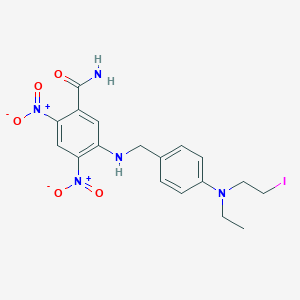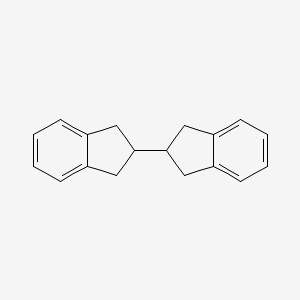
2,2'-Biindanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Biindanyl is an organic compound with the molecular formula C18H18. It is a dimeric structure composed of two indane units connected at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biindanyl typically involves the coupling of two indane molecules. One common method is the dehydrogenative coupling of indane using a palladium catalyst. This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires elevated temperatures to proceed efficiently .
Industrial Production Methods: While specific industrial production methods for 2,2’-Biindanyl are not well-documented, the principles of scaling up laboratory synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of more efficient catalysts could be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Biindanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form biindanyl ketones or quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Biindanyl ketones or quinones.
Reduction: Dihydro-biindanyl derivatives.
Substitution: Various substituted biindanyl compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Biindanyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Its derivatives are studied for their photochromic and photomagnetic properties, making them potential candidates for optical information storage materials or switching devices.
Biology and Medicine: While specific biological applications are less documented, its structural analogs are explored for potential pharmacological activities.
Industry: Potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism by which 2,2’-Biindanyl and its derivatives exert their effects often involves radical intermediates. For example, during nitration, an oxidation-induced radical addition mechanism is proposed. This involves the formation of biradicals that can undergo further reactions to form complex products . The molecular targets and pathways are primarily related to its ability to form stable radicals and participate in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bis(2-indenyl) biphenyl: Similar in structure but with biphenyl as the connecting unit.
2,2’-Dimethoxy-1,1’-biindanyl: A methoxy-substituted derivative with different electronic properties.
Uniqueness: 2,2’-Biindanyl is unique due to its ability to form stable biradicals and its potential for photochromic and photomagnetic applications. Its structural flexibility allows for various functionalizations, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
39060-95-2 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H18/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8,17-18H,9-12H2 |
InChI-Schlüssel |
ICUGNAODJHKLQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)C3CC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



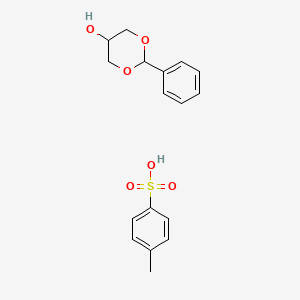
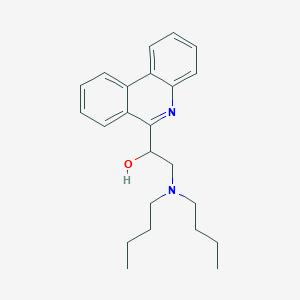
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
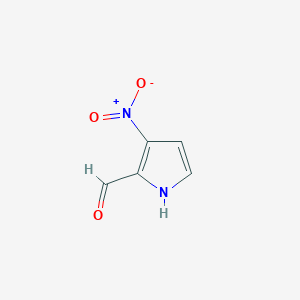
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
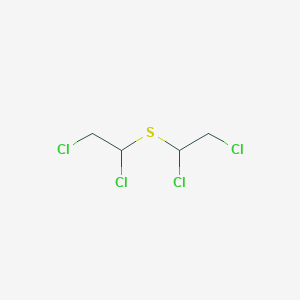
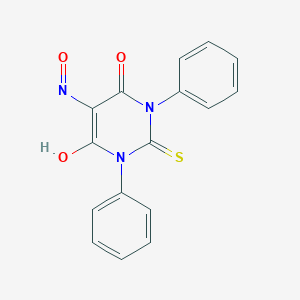
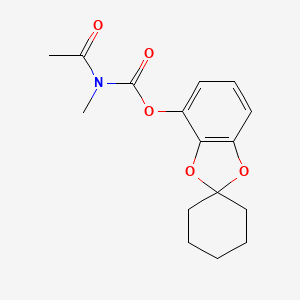


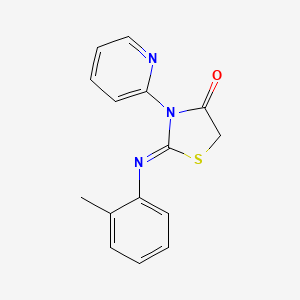
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
